Methyl 4-bromo-2-cyano-3-nitrobenzoate

Description

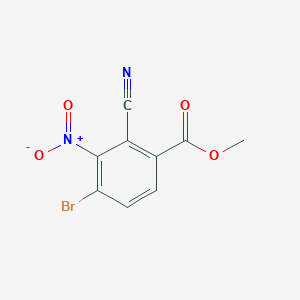

Methyl 4-bromo-2-cyano-3-nitrobenzoate is a polyfunctional aromatic ester characterized by a bromine atom at the 4-position, a cyano group (-CN) at the 2-position, and a nitro group (-NO₂) at the 3-position of the benzoate backbone. This compound’s structure combines electron-withdrawing substituents (Br, CN, NO₂) with an ester moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 4-bromo-2-cyano-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-3-7(10)8(12(14)15)6(5)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHDNZHELJZWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Bromination of Benzoate Precursors

Method Overview:

The initial step involves nitration of methyl benzoate derivatives, followed by bromination at the para position relative to the ester group. This process typically employs electrophilic aromatic substitution under controlled conditions to ensure regioselectivity.

- Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid, often at reflux temperatures (~80°C) for 4-16 hours, yielding methyl 2-nitrobenzoate or methyl 4-nitrobenzoate.

- Bromination: The nitrobenzoate is then brominated using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane at room temperature or under UV irradiation to selectively introduce bromine at the desired position.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Reflux (80°C), 4-16h | 78-94% | Regioselective for ortho/para positions |

| Bromination | Br₂ / NBS | Room temp or UV, 24h | 75-97% | Para-selectivity favored |

- Bromination of methyl 2-nitrobenzoate yields methyl 4-bromo-2-nitrobenzoate with yields around 90-94% under controlled conditions.

- Nitration yields vary but generally are high (>78%) with regioselectivity.

Halogen Exchange and Cyanation

Method Overview:

To introduce the cyano group at the 2-position, a halogen exchange or direct cyanation is employed, often using copper-cyanide or other cyanide sources under elevated temperatures.

- Copper-Cyanide Mediated Cyanation: Bromide derivatives are reacted with copper(I) cyanide in polar solvents like N-methyl-2-pyrrolidone (NMP) at 60°C for 2 hours, achieving yields around 90% for methyl 4-bromo-2-cyanobenzoate.

- Alternative Cyanation: Using palladium-catalyzed cross-coupling with cyanide sources under inert atmospheres can also be employed with similar yields.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyanation | CuCN | 60°C, 2h | 90% | High efficiency, regioselective |

| Hydrolysis | NaOH / HCl | Room temp, 4h | 80-98% | Converts ester to acid if needed |

- Copper-mediated cyanation is efficient for aromatic bromides, with yields close to 90%.

- The process is compatible with various substituents, including nitro groups.

Nitro Group Introduction at the 3-Position

Method Overview:

The nitro group is introduced via electrophilic aromatic substitution on the aromatic ring, typically after bromination and cyanation steps.

- Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures (0-25°C) to prevent over-nitration.

- Yield & Purity: Yields are generally high (~85-95%), with regioselectivity favoring the 3-position relative to existing substituents.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0-25°C, 4-16h | 85-95% | Regioselective nitration |

- Nitration of methyl 4-bromo-2-cyanobenzoate yields methyl 4-bromo-2-cyano-3-nitrobenzoate efficiently.

Final Esterification and Purification

Method Overview:

The final step involves esterification (if needed) or direct purification of this compound via recrystallization or chromatography.

- Purity is enhanced through column chromatography using ethyl acetate/hexanes.

- Yields typically range from 90-98% for the final compound.

Summary of Preparation Methods

| Method | Main Reactions | Key Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Nitration + Bromination | Aromatic substitution with nitrating and brominating agents | Sulfuric acid, nitric acid, room temperature or reflux | 78-94% | Regioselectivity critical |

| Cyanation | Copper(I) cyanide reaction | 60°C, 2h | ~90% | High efficiency for aromatic bromides |

| Nitration at 3-position | Electrophilic nitration | 0-25°C, 4-16h | 85-95% | Controlled to prevent over-nitration |

| Purification | Chromatography / recrystallization | Standard techniques | 90-98% | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-3-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: Where the bromine atom can be replaced by other substituents.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The cyano group can be oxidized under certain conditions.

Common Reagents and Conditions

Substitution: Often involves nucleophiles such as amines or thiols.

Reduction: Commonly uses reducing agents like hydrogen gas or metal hydrides.

Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of substituted benzoates .

Scientific Research Applications

Methyl 4-bromo-2-cyano-3-nitrobenzoate is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: In the development of new drugs and therapeutic agents.

Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the cyano group can form strong interactions with various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups in this compound significantly deactivate the aromatic ring, directing electrophilic attacks to the bromine-bearing position. This contrasts with methyl- or formamido-substituted analogs, where electron-donating groups (e.g., CH₃) or mixed electronic effects (formamido) moderate reactivity .

- Acidity: The nitro and cyano groups increase acidity at the ester’s α-position compared to methyl-substituted analogs, facilitating deprotonation in basic conditions.

Q & A

Q. What are the typical synthetic routes for Methyl 4-bromo-2-cyano-3-nitrobenzoate, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting from a benzoate ester precursor. Key steps include:

- Bromination : Using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to introduce the bromine substituent at the 4-position .

- Nitration : Employing a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to install the nitro group at the 3-position. The electron-withdrawing cyano group directs nitration to the meta position .

- Cyanation : Introducing the cyano group via nucleophilic substitution (e.g., using CuCN or KCN) at the 2-position .

Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature, and catalyst choice (e.g., Lewis acids like FeCl₃) improves yield and purity. For example, excess HNO₃ in nitration can lead to over-nitration, requiring careful stoichiometric control .

Q. How do the functional groups in this compound influence its reactivity?

- Nitro Group : Strong electron-withdrawing effect activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks. It also participates in redox reactions (e.g., reduction to an amine) .

- Cyano Group : Directs electrophiles to meta/para positions and can undergo hydrolysis to carboxylic acids or react with Grignard reagents .

- Bromine : Serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the nitro group deshields adjacent protons, producing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~284 for C₉H₅BrN₂O₄) and fragments .

- IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, cyano at ~2240 cm⁻¹) .

Intermediate Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity issues arise during nitration or bromination due to competing directing effects. Strategies include:

- Protecting Groups : Temporarily blocking reactive sites (e.g., esterifying the carboxylic acid to prevent undesired substitutions) .

- Sequential Functionalization : Performing nitration before cyanation to leverage the nitro group’s meta-directing influence .

- Computational Modeling : Using density-functional theory (DFT) to predict reactive sites and transition states .

Q. What are common impurities in the synthesis, and how are they resolved?

- Over-Nitration : Detected via HPLC-MS. Mitigated by controlling HNO₃ concentration and reaction time .

- Debromination : Occurs under harsh conditions (e.g., high heat). Minimized by using milder catalysts like Pd(PPh₃)₄ in cross-coupling steps .

- Byproduct Isolation : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) improves purity .

Advanced Research Questions

Q. How does this compound interact with biological targets?

- Nitro Group Reduction : In microbial or cellular environments, the nitro group may be reduced to nitroso or amine intermediates, which can intercalate DNA or inhibit enzymes like nitroreductases .

- Cyanohydrin Formation : The cyano group may react with cellular thiols (e.g., glutathione), altering redox balance .

Methodology : Use fluorescence quenching assays or X-ray crystallography to study binding interactions with proteins like cytochrome P450 .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or antitumor efficacy across studies may stem from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .

- Metabolic Stability : Rapid degradation in certain media reduces observed activity. Use LC-MS to monitor metabolite formation .

Resolution : Perform structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., replacing Br with Cl) to isolate critical functional groups .

Application-Focused Questions

Q. What role does this compound play in materials science?

Q. How is it used in environmental degradation studies?

- Photolysis : UV irradiation cleaves the nitro group, producing less toxic intermediates. Monitor degradation via GC-MS .

- Microbial Metabolism : Soil bacteria (e.g., Pseudomonas) degrade the compound under aerobic conditions. Use ¹⁴C-labeling to track mineralization .

Safety and Handling

Q. What precautions are necessary for handling this compound?

- Toxicity : Nitro compounds are potential mutagens. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in amber vials at –20°C to prevent photodegradation .

- Disposal : Incinerate or treat with reducing agents (e.g., Fe⁰/HCl) to neutralize nitro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.